(4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone
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Overview
Description
(4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and benzaldehyde derivatives, under acidic or basic conditions.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline derivative reacts with piperazine under reflux conditions.
Methanone Formation: The final step involves the formation of the methanone group by reacting the piperazine-substituted quinazoline with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, thiols, halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it valuable in the investigation of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
(4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone: Features a methyl group, altering its steric and electronic properties.
Uniqueness
The presence of the bromine atom in (4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(phenyl)methanone distinguishes it from similar compounds. Bromine’s size and electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O/c26-20-11-12-22-21(17-20)23(18-7-3-1-4-8-18)28-25(27-22)30-15-13-29(14-16-30)24(31)19-9-5-2-6-10-19/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUSMUQBMVEHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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